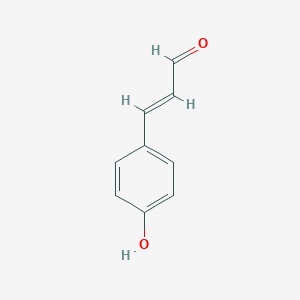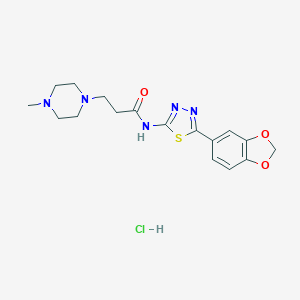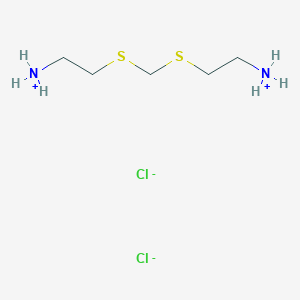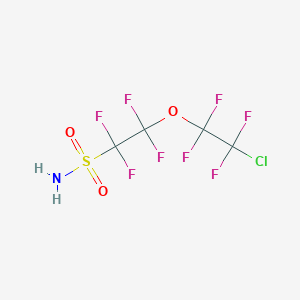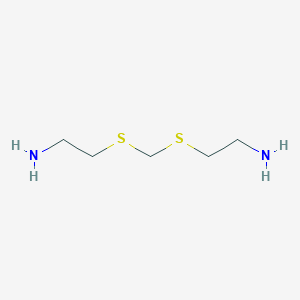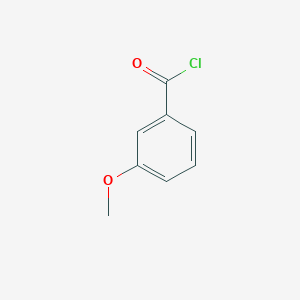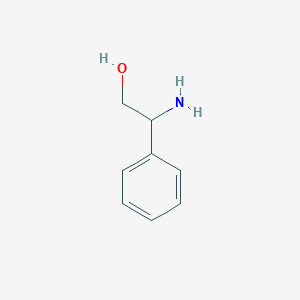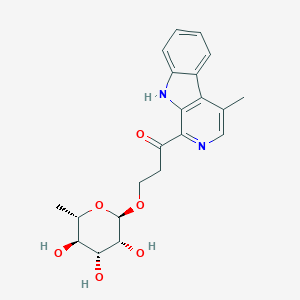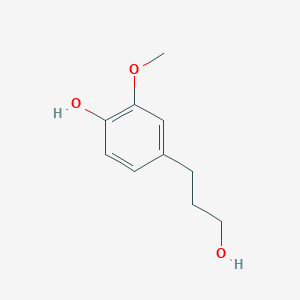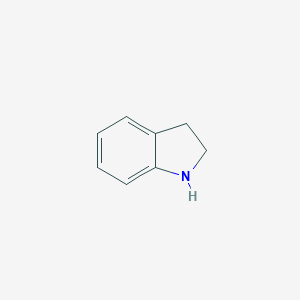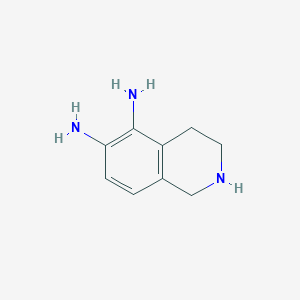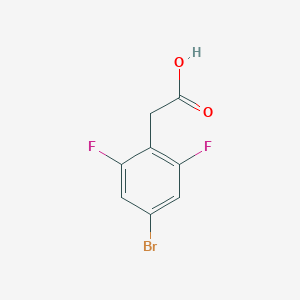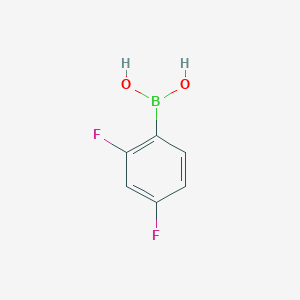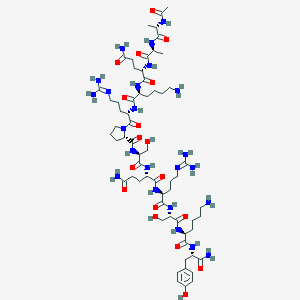
Myelin peptide amide-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myelin peptide amide-12 (MPA-12) is a synthetic peptide derived from the myelin basic protein. MPA-12 has been shown to have potential therapeutic effects in various neurological disorders, including multiple sclerosis (MS), Alzheimer's disease, and traumatic brain injury. The purpose of
Mecanismo De Acción
Myelin peptide amide-12 is believed to exert its therapeutic effects by modulating the immune response and promoting neuroprotection. Myelin peptide amide-12 has been shown to interact with specific receptors on immune cells, leading to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Additionally, Myelin peptide amide-12 has been shown to promote the differentiation and survival of oligodendrocytes, the cells responsible for producing myelin in the central nervous system.
Efectos Bioquímicos Y Fisiológicos
Myelin peptide amide-12 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Myelin peptide amide-12 can promote the differentiation and survival of oligodendrocytes, as well as reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that Myelin peptide amide-12 can reduce the severity and duration of relapses in MS, improve cognitive function in Alzheimer's disease, and reduce inflammation and improve neurobehavioral outcomes in traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Myelin peptide amide-12 is its relative ease of synthesis using SPPS techniques. Additionally, Myelin peptide amide-12 has been shown to have low toxicity and high stability in vitro and in vivo. However, one limitation of Myelin peptide amide-12 is its relatively high cost compared to other therapeutic agents. Additionally, further studies are needed to fully understand the optimal dosing and administration of Myelin peptide amide-12 in various neurological disorders.
Direcciones Futuras
There are several potential future directions for the study of Myelin peptide amide-12. One area of interest is the potential use of Myelin peptide amide-12 in combination with other therapeutic agents for enhanced efficacy. Another area of interest is the development of more cost-effective synthesis methods for Myelin peptide amide-12. Additionally, further studies are needed to fully understand the mechanism of action of Myelin peptide amide-12 and its potential therapeutic effects in other neurological disorders.
Métodos De Síntesis
Myelin peptide amide-12 is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. After the desired sequence is achieved, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Myelin peptide amide-12 has been extensively studied for its potential therapeutic effects in various neurological disorders. In MS, Myelin peptide amide-12 has been shown to reduce the severity and duration of relapses, as well as improve clinical outcomes. In Alzheimer's disease, Myelin peptide amide-12 has been shown to improve cognitive function and reduce amyloid beta deposition. In traumatic brain injury, Myelin peptide amide-12 has been shown to reduce inflammation and improve neurobehavioral outcomes.
Propiedades
Número CAS |
141311-86-6 |
|---|---|
Nombre del producto |
Myelin peptide amide-12 |
Fórmula molecular |
C62H105N23O18 |
Peso molecular |
1460.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |
InChI |
InChI=1S/C62H105N23O18/c1-32(74-34(3)88)50(93)75-33(2)51(94)76-40(20-22-47(65)90)55(98)77-37(11-4-6-24-63)52(95)81-42(14-9-27-73-62(70)71)60(103)85-28-10-15-46(85)59(102)84-45(31-87)58(101)80-41(21-23-48(66)91)56(99)78-39(13-8-26-72-61(68)69)54(97)83-44(30-86)57(100)79-38(12-5-7-25-64)53(96)82-43(49(67)92)29-35-16-18-36(89)19-17-35/h16-19,32-33,37-46,86-87,89H,4-15,20-31,63-64H2,1-3H3,(H2,65,90)(H2,66,91)(H2,67,92)(H,74,88)(H,75,93)(H,76,94)(H,77,98)(H,78,99)(H,79,100)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,102)(H4,68,69,72)(H4,70,71,73)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
Clave InChI |
WGACMNAUEGCUHG-VYBOCCTBSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C |
Otros números CAS |
141311-86-6 |
Secuencia |
AAQKRPSQRSKY |
Sinónimos |
Ac-Ala-Ala-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-amide acetyl-alanyl-alanyl-glutaminyl-lysyl-arginyl-prolyl-seryl-glutaminyl-arginyl-seryl-lysyl-tyrosinamide MPA-12 myelin peptide amide-12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




